molecular formula C15H13N3O2 B2827476 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one CAS No. 388109-22-6

3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B2827476
CAS No.: 388109-22-6
M. Wt: 267.288
InChI Key: JMZXATOUUZELER-UHFFFAOYSA-N
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Description

3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one is a nitrogen-containing heterocyclic compound based on the quinazolin-4(3H)-one scaffold, recognized in medicinal chemistry as a "privileged" structure for its wide range of pharmacological activities . This compound serves as a key synthon for designing novel bioactive molecules. Its 3-amino group and the reactive methylene equivalent at the 2-position provide versatile handles for further chemical functionalization, allowing the attachment of aromatic, heteroaromatic, and other moieties often in the form of amides or Schiff bases to create diverse compound libraries for biological screening . Quinazolinone derivatives, including those with specific aryl substitutions, are extensively investigated for their potential as anticancer agents. Recent research on closely related 3-phenylquinazolin-4(3H)-one derivatives has demonstrated significant antiproliferative activity against various human cancer cell lines, such as liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) carcinomas . These compounds often exert their effects through the inhibition of key signaling pathways, including potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets for tumor growth and angiogenesis . Promising derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase . Beyond oncology research, the quinazolinone core is a prominent scaffold in antimicrobial development . Structural analogs of this compound have exhibited notable in vitro antimicrobial efficacy against pathogens like Staphylococcus aureus and Streptococcus pneumoniae . The activity is influenced by the nature of the substituents, which can enhance lipophilicity and improve binding to bacterial enzyme active sites . Additional studies on 3-amino-2-methylquinazolin-4(3H)-one hydrazone derivatives have confirmed these findings, with some compounds showing potent activity against both bacteria and fungi . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-amino-2-(3-methoxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-11-6-4-5-10(9-11)14-17-13-8-3-2-7-12(13)15(19)18(14)16/h2-9H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZXATOUUZELER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 3-methoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst, such as polyphosphoric acid, to form the intermediate Schiff base. This intermediate then undergoes cyclization to yield the desired quinazolinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield amine derivatives with altered pharmacological properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and pharmacological profiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one stands out due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall therapeutic potential.

Biological Activity

The compound 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one is part of the quinazolinone family, which has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article compiles various research findings, case studies, and synthesis methods related to the biological activity of this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinazolinone core with an amino group at the 3-position and a methoxy-substituted phenyl group at the 2-position. The synthesis typically involves the reaction of 2-aminobenzamide derivatives with appropriate reagents under various conditions, including microwave-assisted techniques which enhance yield and reduce reaction time .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of quinazolinone derivatives, including this compound. The following table summarizes key findings on its antibacterial activity against various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus25.1 ± 0.5Moderate
Escherichia coli24.3 ± 0.4Moderate
Pseudomonas aeruginosa30.1 ± 0.6Moderate
Bacillus subtilis25.6 ± 0.5Moderate

These results indicate that quinazolinone derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria . The presence of electron-donating groups, such as methoxy groups, has been associated with enhanced antibacterial efficacy .

The mechanism by which quinazolinones exert their antibacterial effects is believed to involve inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication and supercoiling . The interaction between the compound and bacterial cell membranes may also lead to increased production of reactive oxygen species (ROS), contributing to bacterial cell death .

Anticancer Activity

In addition to antimicrobial properties, quinazolinone derivatives have shown promising anticancer activities. Research indicates that compounds similar to this compound can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Activity
PC3 (Prostate cancer)10High
MCF-7 (Breast cancer)10High
HT-29 (Colon cancer)12Moderate

These findings suggest a dose-dependent relationship where higher concentrations lead to increased cytotoxicity against cancer cells .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study synthesized a series of quinazolinones and evaluated their antibacterial activity using agar well diffusion methods. Among these, certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .
  • Cytotoxicity Studies : Quinazolinone derivatives were tested for their cytotoxic effects on various cancer cell lines, revealing that modifications such as methoxy substitutions can significantly alter their biological activity. The study concluded that specific structural features are crucial for optimizing therapeutic effects against cancer cells .

Q & A

Q. What are the most efficient synthetic routes for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, and how do conventional vs. microwave methods compare in terms of yield and reaction time?

Answer: The synthesis typically involves two steps: (1) preparation of the intermediate 2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one via N-acylation and cyclodehydration of anthranilic acid derivatives, followed by (2) reaction with hydrazine hydrate to form the quinazolinone core.

  • Conventional heating requires prolonged reflux (e.g., 10 hours at 115°C), yielding ~79% product.
  • Microwave-assisted synthesis (800W, 5 minutes) improves yields to ~87% while drastically reducing reaction time .
    Key parameters : Solvent choice (e.g., ethanol or DMF), stoichiometry of hydrazine, and temperature control are critical for minimizing side reactions.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should be observed?

Answer:

  • IR Spectroscopy : Confirm C=O (1660–1680 cm⁻¹), C=N (1600–1620 cm⁻¹), and N-H (3300–3500 cm⁻¹) stretches. The 3-methoxyphenyl group shows C-O-C absorption near 1250 cm⁻¹ .
  • NMR :
    • ¹H-NMR : Aromatic protons (δ 6.8–8.2 ppm), NH₂ protons (δ 5.2–5.5 ppm, broad), and methoxy protons (δ 3.8–3.9 ppm).
    • ¹³C-NMR : Carbonyl (C=O, δ 160–165 ppm), C=N (δ 150–155 ppm), and methoxy carbon (δ 55–56 ppm) .
  • HRMS : Molecular ion peak matching the molecular formula (C₁₅H₁₃N₃O₂, exact mass 267.1008).

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce diverse substituents at the 3-amino position of the quinazolinone core, and what factors influence regioselectivity?

Answer: The 3-amino group is amenable to derivatization via condensation reactions:

  • Schiff base formation : React with aldehydes/ketones under acidic or basic conditions (e.g., benzaldehyde in ethanol, 60°C, 4 hours) to form imine derivatives.
  • Acylation : Use acyl chlorides (e.g., acetyl chloride) in pyridine to yield amides.
    Critical factors :
  • pH : Acidic conditions favor protonation of the amino group, enhancing nucleophilicity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes.
  • Catalysts : p-TSA (p-toluenesulfonic acid) accelerates imine formation .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the bioactivity of this compound derivatives?

Answer:

  • Docking vs. assay discrepancies :
    • Re-evaluate binding models : Use molecular dynamics simulations to assess protein flexibility and solvation effects.
    • Experimental validation : Perform competitive binding assays (e.g., fluorescence polarization) to confirm kinase inhibition.
  • SAR refinement : Synthesize analogs with modified substituents (e.g., halogens, alkyl groups) to test hypotheses generated by QSAR models. For example, substituting the 3-methoxyphenyl group with a 4-fluorophenyl moiety may enhance hydrophobic interactions in kinase pockets .

Q. How do structural modifications at the 2-aryl position impact the compound’s pharmacological profile, and what analytical methods are used to validate these effects?

Answer:

  • Impact of substituents :
    • Electron-withdrawing groups (e.g., -Cl, -F) enhance kinase inhibition by increasing electrophilicity of the quinazolinone core.
    • Bulky substituents (e.g., naphthyl) may improve selectivity by sterically blocking off-target interactions.
  • Validation methods :
    • In vitro assays : MTT for cytotoxicity, ELISA for kinase activity (e.g., EGFR inhibition).
    • ADMET profiling : Microsomal stability tests and Caco-2 permeability assays .

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